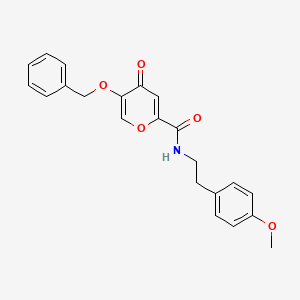

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-26-18-9-7-16(8-10-18)11-12-23-22(25)20-13-19(24)21(15-28-20)27-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBKVUKEWNYZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Attachment of the Methoxyphenethyl Group: This step involves the coupling of the methoxyphenethyl group to the pyran ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and benzyloxy groups are primary sites for oxidation. For example:

-

Mechanistic Insight : Oxidation of the methoxy group (C-OCH₃) generates hydroxyl or carbonyl functionalities, while catalytic hydrogenation removes the benzyl protecting group via C-O bond cleavage .

Nucleophilic Substitution

The carboxamide and pyran carbonyl groups participate in nucleophilic attacks:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Amide hydrolysis | HCl (6M), reflux | Carboxylic acid formation | |

| Pyran ring substitution | NaH, alkyl halides in DMF | Alkylation at the 4-oxo position |

-

Key Data : Hydrolysis of the carboxamide under acidic conditions yields 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 1219-33-6) .

Condensation and Cyclization

The compound serves as a precursor in multicomponent reactions:

Functional Group Interconversion

The benzyloxy group is versatile for further modifications:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Benzyl deprotection | H₂/Pd-C, ethanol | Free hydroxyl group formation | |

| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative generation |

Catalytic Transformations

Organocatalysts and transition metals enhance reactivity:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| DMAP-catalyzed oxidation | H₂O₂, CH₃CN | Baeyer-Villiger ketone expansion | |

| Pd-mediated cross-coupling | Suzuki reagents, DMF | Biaryl or heteroaryl derivatives |

Biological Activity and SAR

Structural modifications directly impact pharmacological properties:

-

SAR Insight : The carboxamide group is critical for kinase inhibition, while benzyloxy groups modulate lipophilicity .

Synthetic Pathways

Key steps in the compound’s synthesis involve:

-

Benzyl Protection : Maltol reacts with benzyl chloride under basic conditions to form 3-O-benzyl maltol .

-

Acetal Formation : N,N-Dimethylformamide dimethyl acetal facilitates vinylogous amide formation .

-

Oxidation : Hydrogen peroxide oxidizes intermediates to yield the pyran-2-carboxylic acid backbone .

-

Amide Coupling : Carboxylic acid reacts with 4-methoxyphenethylamine via EDC/HOBt activation .

Scientific Research Applications

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of pyran-2-carboxamides, where structural modifications at the 5-position (benzyloxy substituents) and the carboxamide side chain influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Estimated molecular formula and weight based on structural derivation. †Discrepancy noted: lists an incorrect formula (C₉H₂₀Cl₂N₂O₂), likely a data entry error. The formula here is derived from the compound name.

Key Observations

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (~379.4) among analogs due to its dual methoxy and benzyloxy groups. Fluorination (e.g., in ) reduces molecular weight slightly compared to non-fluorinated analogs.

Carboxamide vs. Carboxylic Acid :

- Carboxamide derivatives (e.g., ) exhibit higher metabolic stability than carboxylic acids (e.g., ), making them more suitable for drug development .

Functional Group Impact: Methoxy Groups: The target compound’s 4-methoxyphenethyl side chain may enhance lipophilicity and receptor binding compared to non-methoxy analogs like . Fluorine Substituents: The 4-fluorobenzyloxy group in could improve bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Considerations :

- Carboxamides are typically synthesized via coupling reactions between pyran-2-carboxylic acids (e.g., ) and amines, as implied by ’s pyrimidine synthesis .

Biological Activity

5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that belongs to the class of pyran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C22H21NO5

- Molecular Weight : 379.4 g/mol

- CAS Number : 1021093-36-6

The biological activity of this compound is primarily attributed to its ability to inhibit Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a significant role in cellular signaling pathways related to cancer progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 3.7 | Significant reduction in cell viability |

| HCT116 (colon cancer) | 2.2 | Induced apoptosis and cell cycle arrest |

| Huh7 (liver cancer) | 1.2 | Suppressed motility and migration |

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and liver cancer cell lines .

Inhibition of Src Kinase Activity

A study specifically focused on the synthesis and evaluation of 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides demonstrated that these compounds effectively inhibit Src kinase activity. The inhibition was quantitatively assessed using enzyme assays, revealing that certain derivatives had IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Studies

- Study on Huh7 Cells :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.